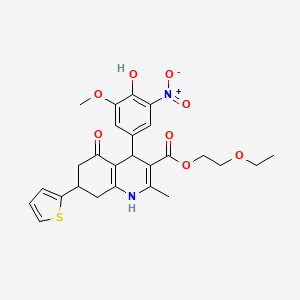![molecular formula C19H13NO3 B11628104 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 130284-81-0](/img/structure/B11628104.png)
2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a benzoisoindole core substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phthalaldehyde with 4-methoxyaniline in the presence of a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methoxyphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione
- 2-(4-Methoxyphenyl)-1H-benzo[g]isoindole-1,3(2H)-dione
Uniqueness
2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
130284-81-0 |
|---|---|
Molekularformel |
C19H13NO3 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13NO3/c1-23-15-8-6-14(7-9-15)20-18(21)16-10-12-4-2-3-5-13(12)11-17(16)19(20)22/h2-11H,1H3 |
InChI-Schlüssel |
OCRXVUMOYCGRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11628026.png)
![ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628055.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628057.png)
![N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11628062.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11628068.png)
![methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628076.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11628083.png)

![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628099.png)
![2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11628100.png)
![2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628115.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628118.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11628130.png)
![Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate](/img/structure/B11628131.png)
